Carisoprodol-d7 - 1218911-70-6

Carisoprodol-d7

Catalog Number: EVT-1463187
CAS Number: 1218911-70-6
Molecular Formula: C12H24N2O4
Molecular Weight: 267.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carisoprodol, a centrally acting skeletal muscle relaxant, is commonly prescribed for the treatment of acute musculoskeletal conditions. Despite its widespread use, the precise mechanism of action of carisoprodol remains not fully characterized. It is known to have a sedative effect and is capable of altering psychomotor activity, which may contribute to its therapeutic effects1. Carisoprodol is also known to be metabolized into meprobamate, a compound with known impairing effects, although recent studies suggest that carisoprodol itself may have direct effects independent of its metabolism34.

Applications in Various Fields

Clinical Use in Musculoskeletal Conditions

Carisoprodol is primarily used in the clinical setting for the treatment of acute, painful musculoskeletal conditions. Its sedative properties may contribute to muscle relaxation and pain relief in patients suffering from conditions such as lower back pain13.

Analgesic Properties

Interestingly, carisoprodol has been shown to relieve pain in specific experimental models, such as pain produced by the injection of joints with silver nitrate, although it is not considered potent in standard pharmacological tests for analgesia25.

Implications in Forensic Toxicology

Carisoprodol has been detected among impaired drivers, and its potential for abuse has been recognized. Studies have found that carisoprodol can lead to impairment, with effects resembling those of benzodiazepines, and that the risk of being judged impaired increases with blood carisoprodol concentration3.

Behavioral Effects in Animal Models

In animal studies, carisoprodol has been shown to penetrate brain tissue and produce behavioral effects, which are independent of its metabolism to meprobamate. This suggests that the drug itself has a direct action on the central nervous system4.

Interaction with GABA(A) Receptors

Carisoprodol directly activates and allosterically modulates GABA(A) receptors, with the efficacy of these effects varying depending on the presence of specific subunits within the receptor. This interaction with GABA(A) receptors is likely a significant contributor to the drug's pharmacological profile6.

Carisoprodol

Compound Description: Carisoprodol is a centrally acting skeletal muscle relaxant primarily prescribed for acute, painful musculoskeletal conditions. [] It is metabolized by the genetically polymorphic CYP2C19 enzyme. [] Carisoprodol itself can modulate and directly act on γ-aminobutyric acid type A receptors (GABA A Rs), the primary inhibitory neurotransmitter receptors in the mammalian brain. [] Carisoprodol was classified as a Schedule IV substance in January 2012 due to its abuse potential. []

Meprobamate

Compound Description: Meprobamate is the primary active metabolite of Carisoprodol and possesses anxiolytic effects. [] It is formed through the metabolism of Carisoprodol by the CYP2C19 enzyme. [] Meprobamate also exhibits abuse potential similar to benzodiazepines. []

Relevance: Meprobamate is a key metabolite of Carisoprodol, formed through metabolic processes within the body. [] Understanding the pharmacokinetics of both Carisoprodol and Meprobamate is crucial, and Carisoprodol-d7 could potentially be utilized in studies to differentiate the effects of the parent drug from those of its metabolites.

Acetaminophen

Compound Description: Acetaminophen is an analgesic and antipyretic commonly used to relieve pain and reduce fever. []

Relevance: Acetaminophen is often found in combination formulations with Carisoprodol for enhanced pain relief. [] Studies analyzing these formulations may utilize Carisoprodol-d7 to distinguish its presence and concentration from Acetaminophen during analysis.

Caffeine

Compound Description: Caffeine is a stimulant that is frequently found in beverages and some medications. It acts as a central nervous system stimulant. []

Relevance: Similar to Acetaminophen, Caffeine is another compound often combined with Carisoprodol in pharmaceutical formulations. [] The use of Carisoprodol-d7 in analyzing these formulations can help in differentiating and quantifying Carisoprodol from Caffeine.

Source

Carisoprodol-d7 is synthesized from carisoprodol through the incorporation of deuterium atoms into the molecular structure. This modification enhances its utility in analytical methods by providing a stable reference point for quantifying the parent compound in biological samples.

Classification

Carisoprodol-d7 is classified as a synthetic organic compound and falls under the category of muscle relaxants. Its chemical formula is C12H17D7N2O4C_{12}H_{17}D_7N_2O_4, with a molecular weight of 267.37 g/mol .

Synthesis Analysis

Methods

The synthesis of Carisoprodol-d7 typically involves deuterating the carisoprodol molecule. The process may include various chemical reactions that introduce deuterium atoms into specific positions of the carisoprodol structure. One method involves using deuterated reagents during the synthesis of carisoprodol, ensuring that the resulting product contains deuterium.

Technical Details

The synthesis can be achieved through the following steps:

  1. Starting Material: The synthesis begins with 5-methyl-5-propyl-1,3-dioxane-2-one as a precursor.
  2. Aminolysis Reaction: This precursor undergoes an aminolysis reaction with isopropylamine to yield 2-methyl-2-propyl-3-hydroxypropyl-N-isopropyl carbamate.
  3. Condensation Reaction: The carbamate then reacts with urea under mild conditions, using metal oxide catalysts to produce Carisoprodol-d7 .
Molecular Structure Analysis

Structure

Carisoprodol-d7 retains the basic structure of carisoprodol but incorporates deuterium atoms at specific sites to enhance its stability and detection capabilities in analytical methods.

Data

  • Chemical Formula: C12H17D7N2O4C_{12}H_{17}D_7N_2O_4
  • Molecular Weight: 267.37 g/mol
  • CAS Number: 1218911-16-0

The incorporation of deuterium alters the vibrational frequencies of the molecule, which can be detected using mass spectrometry techniques, providing a clear distinction from non-deuterated carisoprodol.

Chemical Reactions Analysis

Reactions

Technical Details

The primary reactions involved in its synthesis are:

  1. Aminolysis: The reaction between 5-methyl-5-propyl-1,3-dioxane-2-one and isopropylamine.
  2. Condensation: The subsequent reaction with urea under catalytic conditions.

These reactions are characterized by mild conditions and high yields, making them efficient for producing Carisoprodol-d7 .

Mechanism of Action

Carisoprodol acts as a muscle relaxant by inhibiting polysynaptic reflexes in the spinal cord and brainstem. Its mechanism involves modulation of neurotransmitter activity in these regions, leading to decreased muscle tension and relief from pain associated with musculoskeletal conditions.

Process and Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in methanol and other organic solvents.

Chemical Properties

  • Stability: Deuterated compounds often exhibit increased stability compared to their non-deuterated forms.
  • Reactivity: Reacts similarly to carisoprodol but can be distinguished in analytical methods due to its isotopic labeling.

Relevant analyses indicate that Carisoprodol-d7 maintains physical properties conducive to laboratory applications while providing enhanced performance in detection methodologies .

Applications

Carisoprodol-d7 is primarily utilized in scientific research and clinical settings as an internal standard for:

  • Clinical Toxicology: Assisting in the accurate measurement of carisoprodol levels in biological fluids.
  • Drug Testing: Used in urine drug testing protocols to monitor prescription compliance or detect misuse.
  • Forensic Analysis: Employed in legal contexts where precise quantification of drugs is necessary.

Its role as a stable reference material enhances the reliability of results obtained from various analytical techniques, making it invaluable in both research and clinical environments .

Chemical Identity and Structural Characterization

Molecular Formula and Isotopic Composition of Carisoprodol-d7

Carisoprodol-d7 is a deuterium-enriched analog of the skeletal muscle relaxant carisoprodol, distinguished by the strategic substitution of seven hydrogen atoms with deuterium (²H or D) isotopes. The molecular formula is unambiguously established as C12D7H17N2O4, with a precise molecular weight of 267.3731 g/mol [1] [6]. This represents a mass shift of approximately +7 Da compared to the unlabeled compound (molecular weight 260.33 g/mol), a critical feature for its function as an analytical standard. The isotopic enrichment specification requires a minimum of 98 atom % deuterium incorporation, accompanied by a minimum chemical purity of 98% [1]. This high isotopic purity ensures minimal interference from unlabeled species in mass spectrometry applications.

The deuterium atoms are specifically incorporated at the propyl chain position (C4 position), replacing all seven hydrogens in the propyl group (CD3-CD2-CD2-) [4] [6]. This specific labeling pattern maintains the molecule's steric and electronic properties while creating the necessary mass difference for analytical distinction. The compound exists as a racemic mixture, denoted by the (±) prefix, consistent with the chiral center present in the parent carisoprodol structure [1].

Table 1: Fundamental Chemical Identifiers of Carisoprodol-d7

PropertySpecification
Molecular FormulaC12D7H17N2O4
Molecular Weight267.3731 g/mol
CAS Numbers1218911-01-3, 1218911-16-0, 1218911-70-6
IUPAC Name[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate
Isotopic Purity≥98 atom % D
Chemical Purity≥98%
DEA Number8192 CIV (Schedule IV, exempt preparation)

Structural Elucidation via NMR and Mass Spectrometry

Advanced spectroscopic techniques provide definitive confirmation of Carisoprodol-d7's structure and isotopic distribution. Nuclear Magnetic Resonance (NMR) spectroscopy reveals critical insights into the deuteration pattern and molecular environment. Proton NMR (¹H NMR) displays a characteristic absence of signals in the 0.80-0.95 ppm region (methyl triplet) and 1.35-1.50 ppm region (methylene triplet and quintet), confirming complete deuteration of the propyl group [4]. Conversely, signals corresponding to the isopropyl group (CH(CH3)2) remain present between 1.05-1.20 ppm (doublet) and 3.80-4.00 ppm (methine multiplet), alongside the methylene hydrogens adjacent to the carbamate groups (~3.7-3.9 ppm) [4]. Carbon-13 (¹³C NMR) spectra exhibit the expected signal splitting patterns due to deuterium-carbon coupling, providing further evidence of successful isotopic incorporation at the designated positions.

Mass spectrometry serves as the cornerstone analytical technique for characterizing and utilizing Carisoprodol-d7. Electrospray ionization (ESI) or electron impact (EI) mass spectra consistently show a prominent molecular ion peak at m/z 267.37 under high-resolution conditions, corresponding to the [M+H]+ ion of the fully deuterated species [3] [4] [8]. This represents a +7 Da shift compared to the parent carisoprodol ion at m/z 260. Crucially, the fragmentation pattern under tandem mass spectrometry (MS/MS) conditions mirrors that of unlabeled carisoprodol but with predictable mass shifts in key fragment ions. Major fragments include [M+H - C3D7]+ (m/z ~210), arising from the loss of the labeled propyl group, and ions resulting from cleavages within the carbamate moeties (m/z 176, 158), confirming the structural integrity beyond the deuterated region [4] [8]. This predictable fragmentation is essential for its reliable use as an internal standard in quantitative LC-MS/MS and GC-MS methods targeting the parent drug in complex matrices like biological fluids [3] [5] [6].

Table 2: Key Spectral Signatures of Carisoprodol-d7

Analytical TechniqueKey ObservationsAnalytical Utility
1H NMRAbsence of signals for propyl hydrogens (0.8-1.5 ppm); Presence of isopropyl signalsConfirms location and completeness of deuteration in propyl chain
13C NMRSignal splitting (triplets, quintets) for C1, C2, C3 of propyl due to 2H couplingVerifies deuterium attachment sites and molecular structure
HRMS (ESI/EI)[M+H]+ at m/z 267.37 (±0.01)Confirms molecular mass and deuteration level (+7 Da shift)
MS/MS FragmentationCharacteristic fragments at m/z 210 ([M+H - C3D7]+), 176, 158Provides structural confirmation; Enables selective SRM transitions for quantification

Isotopic Labeling Techniques for Deuterium Integration

The synthesis of Carisoprodol-d7 relies on sophisticated isotopic labeling techniques specifically designed to achieve high regioselectivity and isotopic enrichment at the propyl moiety. Two primary synthetic strategies are employed:

  • Deuterium Exchange Using Deuterated Reagents: This approach utilizes precursor molecules containing exchangeable hydrogens or unsaturated bonds subjected to catalytic deuteration. A highly efficient method involves flow synthesis technology, where precursors pass through sequential reactors containing deuterium catalysts (e.g., Pt/C or Pd/C) under controlled pressure and temperature in the presence of deuterium oxide (D2O) or deuterium gas (D2) [4]. This continuous flow process offers significant advantages over traditional batch synthesis, enabling higher deuteration ratios (often exceeding 98 atom % D) with improved efficiency and reduced consumption of expensive deuterated reagents. Research indicates that using "...several reactors in series" allows for stepwise H-D exchange, achieving high deuteration levels as demonstrated in the production of other deuterated compounds like 1-Naphthol-d7 [4].

  • Construction from Deuterated Building Blocks: This method involves synthesizing the target molecule using precursors already containing the deuterium atoms at the desired positions. For Carisoprodol-d7, this typically entails starting with heptadeuterio-propyl iodide (CD3CD2CD2I) or a related synthon. This labeled propyl fragment is then incorporated into the carisoprodol skeleton using established organic synthesis routes. Patent literature describes carisoprodol synthesis using "synthetic 5-methyl-5-propyl-1,3-dioxane-2-ketone as a raw material," followed by aminolysis with isopropylamine and condensation with urea [4]. Adapting this route using 5-methyl-5-(propyl-d7)-1,3-dioxane-2-ketone ensures the deuterium atoms are incorporated specifically into the propyl side chain early in the synthesis.

Both techniques require rigorous purification and analytical verification (via NMR, MS, HPLC) to ensure the achieved isotopic enrichment meets the stringent specifications (≥98 atom % D) and chemical purity (≥98%) required for its application as a certified reference material [1] [4] [6]. The choice between exchange and building block methods often depends on factors like cost, scalability, and the availability of specific deuterated intermediates. The flow synthesis approach is increasingly favored for its efficiency in achieving high deuteration levels.

Table 3: Synthesis Strategies for Carisoprodol-d7

Synthetic StrategyKey FeaturesDeuteration LocationAdvantages/Challenges
Catalytic H-D Exchange (Flow Synthesis)Sequential reactors with Pt/C or Pd/C catalysts, D2O or D2 gas source; Elevated T/PPropyl chain (C4 position)Advantages: High deuteration ratio (>98%), efficient D2O use, scalable. Challenges: Requires specialized flow equipment, optimization for specific molecule
Deuterated Building BlocksSynthesis starting from CD3CD2CD2I or CD3CD2CD2MgBr; Use in standard carisoprodol synthesis stepsPropyl chain (C4 position)Advantages: High regioselectivity guaranteed. Challenges: Cost of deuterated synthons, multi-step synthesis required
Chemical Reduction with Deuterated AgentsReduction of alkene/alkyne precursors using D2 gas with catalyst or deuterated hydride reagents (e.g., NaBD4)Varies (depends on precursor)Less common for Carisoprodol-d7 due to potential lack of regioselectivity and lower deuteration efficiency

Properties

CAS Number

1218911-70-6

Product Name

Carisoprodol-d7

IUPAC Name

[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] N-propan-2-ylcarbamate

Molecular Formula

C12H24N2O4

Molecular Weight

267.37 g/mol

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i1D3,5D2,6D2

InChI Key

OFZCIYFFPZCNJE-FJNYTKNASA-N

SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Synonyms

N-(1-Methylethyl)carbamic Acid 2-[[(Aminocarbonyl)oxy]methyl]-2-methylpentyl-3,3,4,4,5,5,5-d7 Ester; Domarax-d7; N-Isopropyl-2-methyl-2-propyl-1,3-propanediol-d7 Dicarbamate; Flexal-d7; Isomeprobamate-d7; NIH 10966-d7; NSC 172124-d7; Somalgit-d7; Sti

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(COC(=O)N)COC(=O)NC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.